molecular formula C18H22N2O2 B8271231 (3-(6-(Piperidin-1-ylmethyl)pyridin-2-yloxy)phenyl)methanol CAS No. 956593-39-8

(3-(6-(Piperidin-1-ylmethyl)pyridin-2-yloxy)phenyl)methanol

Cat. No.: B8271231
CAS No.: 956593-39-8
M. Wt: 298.4 g/mol
InChI Key: IWDMINVLRSOZFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-(6-(Piperidin-1-ylmethyl)pyridin-2-yloxy)phenyl)methanol is a chemical compound that features a piperidine ring, a pyridine ring, and a phenylmethanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(6-(Piperidin-1-ylmethyl)pyridin-2-yloxy)phenyl)methanol typically involves multi-step organic reactions. One common route includes the formation of the piperidine and pyridine rings, followed by their coupling with the phenylmethanol group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems for monitoring and controlling reaction parameters is essential to achieve high throughput and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(3-(6-(Piperidin-1-ylmethyl)pyridin-2-yloxy)phenyl)methanol can undergo various chemical reactions, including:

    Oxidation: Conversion of the hydroxyl group to a carbonyl group.

    Reduction: Reduction of the pyridine ring to a piperidine ring.

    Substitution: Nucleophilic substitution reactions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents like bromine or chlorine under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone derivative, while reduction can produce a fully saturated piperidine ring.

Scientific Research Applications

Chemistry

In chemistry, (3-(6-(Piperidin-1-ylmethyl)pyridin-2-yloxy)phenyl)methanol is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its ability to bind to specific proteins or nucleic acids makes it a valuable tool for probing biological pathways.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. Its structural features may allow it to interact with specific biological targets, leading to the development of new drugs for treating various diseases.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of (3-(6-(Piperidin-1-ylmethyl)pyridin-2-yloxy)phenyl)methanol involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    [2-(Piperidin-1-yl)methyl]pyridine: Similar structure but lacks the phenylmethanol group.

    [3-(Piperidin-1-yl)pyridin-2-yl]methanol: Similar structure but with different substitution patterns on the aromatic rings.

Uniqueness

The uniqueness of (3-(6-(Piperidin-1-ylmethyl)pyridin-2-yloxy)phenyl)methanol lies in its combination of functional groups, which provides a distinct set of chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

956593-39-8

Molecular Formula

C18H22N2O2

Molecular Weight

298.4 g/mol

IUPAC Name

[3-[6-(piperidin-1-ylmethyl)pyridin-2-yl]oxyphenyl]methanol

InChI

InChI=1S/C18H22N2O2/c21-14-15-6-4-8-17(12-15)22-18-9-5-7-16(19-18)13-20-10-2-1-3-11-20/h4-9,12,21H,1-3,10-11,13-14H2

InChI Key

IWDMINVLRSOZFJ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CC2=NC(=CC=C2)OC3=CC=CC(=C3)CO

Origin of Product

United States

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